Cas no 59227-78-0 (ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate)

Ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate is a synthetic organic compound featuring a chloro-substituted phenyl group and an ester-functionalized amino acid derivative. Its structure combines a sterically hindered α-carbon with an ethyl ester moiety, enhancing stability and reactivity in synthetic applications. The 4-chlorophenyl group contributes to its utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring aryl-amino acid frameworks. The compound’s ester group allows for further functionalization, making it versatile in amidation or hydrolysis reactions. Its well-defined stereoelectronic properties facilitate controlled transformations in complex molecular architectures. Suitable for research and industrial-scale applications requiring precise structural modifications.
ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate structure
59227-78-0 structure
Product Name:ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate
CAS No:59227-78-0
MF:C12H16ClNO2
MW:241.713942527771
CID:6151229
PubChem ID:60994470
Update Time:2025-10-29

ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate
    • ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate
    • 59227-78-0
    • SCHEMBL4485170
    • Ethyl 2-((4-chlorophenyl)amino)-2-methylpropanoate
    • DIOFGYDXXLGDDW-UHFFFAOYSA-N
    • EN300-10220535
    • ethyl 2-(4-chlorophenylamino)-2-methylpropanoate
    • Inchi: 1S/C12H16ClNO2/c1-4-16-11(15)12(2,3)14-10-7-5-9(13)6-8-10/h5-8,14H,4H2,1-3H3
    • InChI Key: DIOFGYDXXLGDDW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(C(=O)OCC)(C)C

Computed Properties

  • Exact Mass: 241.0869564g/mol
  • Monoisotopic Mass: 241.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 38.3Ų

ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate Pricemore >>

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Additional information on ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate

Ethyl 2-(4-Chlorophenyl)amino-2-methylpropanoate (CAS No. 59227-78-0): An Overview of Its Structure, Properties, and Applications

Ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate (CAS No. 59227-78-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a 4-chlorophenyl group, an amino group, and an ethyl ester moiety. These structural features contribute to its diverse chemical and biological properties, making it a valuable candidate for various applications.

The molecular formula of ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate is C13H16ClNO2, with a molecular weight of approximately 253.73 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point ranges from 65 to 68°C, and it exhibits moderate stability under standard laboratory conditions.

In terms of its chemical reactivity, ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate can undergo a variety of transformations due to the presence of its functional groups. The amino group can participate in nucleophilic substitution reactions, while the ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Additionally, the 4-chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of derivatives with different substituents.

The biological activity of ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate has been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.

Beyond its anti-inflammatory effects, ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate has also shown promise as an analgesic agent. In animal models of pain, this compound exhibited significant analgesic activity comparable to that of standard nonsteroidal anti-inflammatory drugs (NSAIDs). These findings have led to increased interest in exploring its potential as a novel analgesic drug with fewer side effects than current options.

The synthesis of ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-chloroacetanilide with ethanol in the presence of an acid catalyst, followed by esterification with ethanol under reflux conditions. Another approach involves the coupling of 4-chlorophenylacetonitrile with ethanol using a palladium catalyst, followed by reduction and esterification steps.

The safety profile of ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate




















(CAS No. 59227-78-0) has been evaluated through various toxicological studies. These studies have indicated that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or mutagenicity. However, as with any chemical compound, appropriate handling and storage precautions should be observed to ensure safety.

In conclusion, ethyl 2-(4-chlorophenyl)amino-2-methylpropanoate (CAS No. 59227-78-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse chemical reactivity and biological activity, making it a valuable candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, further expanding its utility in various fields.

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